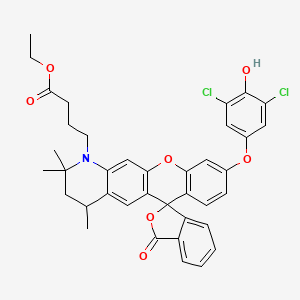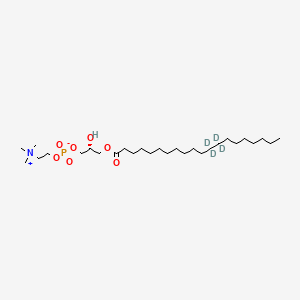![molecular formula C18H21ClN4O B12421083 [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is a deuterated derivative of a compound used in the synthesis of substituted dibenzodiazepines. This compound is an impurity in the synthesis of Clozepine, an antipsychotic medication. Its versatility renders it valuable for a diverse array of applications, ranging from organic synthesis to analytical method development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves several steps. The starting materials typically include 2-amino-4-chlorophenylamine and 4-methyl-1-piperazine. The reaction proceeds through a series of condensation and substitution reactions under controlled conditions, often involving catalysts and solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the desired reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of antipsychotic medications.
Industry: Utilized in the development of analytical methods and quality control processes
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves its interaction with specific molecular targets. It functions as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to GABA receptors, it impedes the binding of GABA, thereby inhibiting its action and affecting neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Clozapine: An antipsychotic medication with a similar structure but different pharmacological properties.
Piperazine: A compound with a cyclic amine structure, commonly used in various chemical syntheses
Uniqueness
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is unique due to its deuterated nature, which enhances its stability and allows for specific analytical applications. Its role as an impurity in the synthesis of Clozepine also highlights its importance in pharmaceutical research .
Propiedades
Fórmula molecular |
C18H21ClN4O |
|---|---|
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
[2-(2-amino-4-chloroanilino)phenyl]-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3/i8D2,9D2,10D2,11D2 |
Clave InChI |
GDTYMTKNSABJKZ-JNJBWJDISA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N)([2H])[2H])[2H] |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)



![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)

![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)


![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)



